Cas no 2137605-70-8 (ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate)

Ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate is a specialized heterocyclic compound featuring a 1,2,3-triazole core functionalized with a carbamoyloxymethyl group and an ethyl acetate side chain. This structure imparts versatility in synthetic applications, particularly in click chemistry and pharmaceutical intermediate synthesis. The carbamoyloxy moiety enhances reactivity for further derivatization, while the ester group offers compatibility with a range of coupling reactions. Its well-defined molecular architecture makes it valuable for constructing complex scaffolds in drug discovery and materials science. The compound’s stability under standard conditions ensures reliable handling and storage, supporting its use in precision organic synthesis.
ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate structure
2137605-70-8 structure
商品名:ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate
CAS番号:2137605-70-8
MF:C8H12N4O4
メガワット:228.205281257629
CID:6440319
PubChem ID:165463021

ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate
    • EN300-764630
    • 2137605-70-8
    • インチ: 1S/C8H12N4O4/c1-2-15-7(13)4-12-3-6(10-11-12)5-16-8(9)14/h3H,2,4-5H2,1H3,(H2,9,14)
    • InChIKey: IFVQLMMBHPWIHJ-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(CN1C=C(COC(N)=O)N=N1)=O

計算された属性

  • せいみつぶんしりょう: 228.08585488g/mol
  • どういたいしつりょう: 228.08585488g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 109Ų

ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-764630-0.05g
ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate
2137605-70-8 95%
0.05g
$660.0 2024-05-22
Enamine
EN300-764630-5.0g
ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate
2137605-70-8 95%
5.0g
$2277.0 2024-05-22
Enamine
EN300-764630-10.0g
ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate
2137605-70-8 95%
10.0g
$3376.0 2024-05-22
Enamine
EN300-764630-0.25g
ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate
2137605-70-8 95%
0.25g
$723.0 2024-05-22
Enamine
EN300-764630-0.1g
ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate
2137605-70-8 95%
0.1g
$691.0 2024-05-22
Enamine
EN300-764630-1.0g
ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate
2137605-70-8 95%
1.0g
$785.0 2024-05-22
Enamine
EN300-764630-0.5g
ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate
2137605-70-8 95%
0.5g
$754.0 2024-05-22
Enamine
EN300-764630-2.5g
ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate
2137605-70-8 95%
2.5g
$1539.0 2024-05-22

ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate 関連文献

ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetateに関する追加情報

Ethyl 2-{4-[(Carbamoyloxy)methyl]-1H-1,2,3-Triazol-1-yl}Acetate: A Comprehensive Overview

Ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate is a complex organic compound with the CAS number 2137605-70-8. This compound belongs to the class of triazole derivatives, which have gained significant attention in recent years due to their versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a triazole ring system substituted with a carbamoyloxy group and an ethyl acetate moiety. These functional groups contribute to its unique chemical properties and reactivity.

The synthesis of ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate typically involves multi-step reactions. One common approach is the nucleophilic substitution on the triazole ring followed by esterification to introduce the ethyl acetate group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For instance, the use of transition metal catalysts has been reported to significantly improve the yield and purity of similar triazole derivatives.

One of the most promising applications of this compound lies in its potential as a bioactive agent. Triazole-containing molecules are known for their ability to modulate enzyme activity and cellular signaling pathways. Recent studies have demonstrated that ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate exhibits potent inhibitory effects on certain kinases involved in cancer progression. This finding has sparked interest in its potential as a lead compound for anti-cancer drug development.

In addition to its biological applications, this compound also finds utility in materials science. The triazole moiety is known for its ability to form stable metal-ligand complexes, making it a valuable component in coordination polymers and metal organic frameworks (MOFs). Recent research has explored the use of this compound in constructing MOFs with enhanced stability and porosity, which could be employed in gas storage and catalysis.

The physical properties of ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate are also worth noting. Its molecular weight is approximately 255 g/mol, and it exists as a crystalline solid under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various analytical techniques including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

From an environmental perspective, the degradation pathways of this compound have been studied to assess its eco-toxicological impact. Research indicates that under aerobic conditions, the compound undergoes hydrolysis to yield biodegradable byproducts. This suggests that it may pose minimal risk to aquatic ecosystems when used responsibly.

In conclusion, ethyl 2-{4-[(carbamoyloxy)methyl]-1H-1,2,3-triazol-1-yl}acetate is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure endows it with properties that make it valuable in both biological and materials-based research. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in scientific advancements.

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